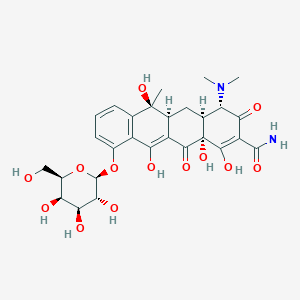
(5-Cyclopropyl-1,3-oxazol-2-yl)methanamine
Übersicht
Beschreibung
“(5-Cyclopropyl-1,3-oxazol-2-yl)methanamine” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It’s typically used for research purposes .
Molecular Structure Analysis
The InChI code for “(5-Cyclopropyl-1,3-oxazol-2-yl)methanamine” is 1S/C7H10N2O/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3,8H2 .Physical And Chemical Properties Analysis
“(5-Cyclopropyl-1,3-oxazol-2-yl)methanamine” is a liquid at room temperature . The boiling point and other physical properties weren’t available in the search results.Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Homophenylalanine Analogs
The compound (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine plays a crucial role in the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs. Starting from simple aromatic aldehydes and acetylfuran, these compounds were synthesized, showcasing the versatility of the oxazolyl methanamine scaffold in creating structurally complex and optically pure amino acids. Such compounds hold significant promise in the development of new pharmaceuticals due to their conformational restriction and potential for high specificity in biological interactions (Demir et al., 2004).
Antimicrobial Activities
New quinoline derivatives carrying 1,2,3-triazole moieties, synthesized from (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine, exhibited notable antimicrobial activities. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This highlights the potential of oxazolyl methanamine derivatives in the development of new antimicrobial agents, addressing the growing concern over drug resistance in pathogenic microorganisms (Thomas et al., 2010).
Novel Antidepressant Drug Candidates
Compounds derived from (5-Cyclopropyl-1,3-oxazol-2-yl)methanamine, acting as "biased agonists" of serotonin 5-HT1A receptors, were identified as potential novel antidepressant drug candidates. These compounds selectively stimulated ERK1/2 phosphorylation, showing high receptor affinity and selectivity, along with promising antidepressant-like activity in vivo. This discovery paves the way for the development of new therapeutics for depression, emphasizing the therapeutic value of oxazolyl methanamine derivatives (Sniecikowska et al., 2019).
Anticancer and Antimicrobial Agents
The oxazolyl methanamine framework has been utilized to create biologically potent heterocyclic compounds with anticancer and antimicrobial activities. These compounds, incorporated with oxazole, pyrazoline, and pyridine moieties, exhibited significant efficacy against various cancer cell lines and pathogenic strains. This underscores the compound's role in the discovery of novel agents for cancer and infectious disease treatment (Katariya et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,3-oxazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLKNVSSOJAFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-1,3-oxazol-2-yl)methanamine | |
CAS RN |
1216101-20-0 | |
| Record name | (5-cyclopropyl-1,3-oxazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)


![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)





